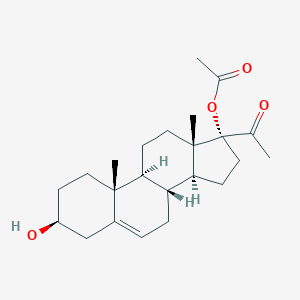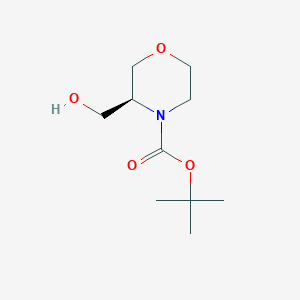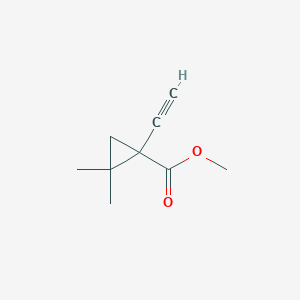
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-, -alpha--acet
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-, -alpha--acet is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BAPTA-AM, and it is a calcium chelator that has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
BAPTA-AM works by binding to calcium ions, which prevents them from interacting with other cellular molecules. This can have a wide range of effects, depending on the specific cellular process being studied. BAPTA-AM has been shown to be effective in blocking calcium influx in a variety of cell types, including neurons, muscle cells, and immune cells.
Biochemical and Physiological Effects:
BAPTA-AM has been shown to have a wide range of biochemical and physiological effects, including the inhibition of calcium-dependent enzymes, the modulation of ion channel activity, and the regulation of gene expression. BAPTA-AM has also been shown to have anti-inflammatory effects, and it has been used in studies of immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BAPTA-AM in lab experiments is its specificity for calcium ions. This allows researchers to selectively block calcium influx in specific cells or synapses, which can be useful in studying the role of calcium in various cellular processes. However, one limitation of using BAPTA-AM is that it can have off-target effects, particularly at high concentrations. Researchers must carefully control the concentration of BAPTA-AM used in experiments to avoid these off-target effects.
Orientations Futures
There are many potential future directions for research on BAPTA-AM. One area of interest is the development of new calcium chelators that are more specific and effective than BAPTA-AM. Another potential direction is the use of BAPTA-AM in studies of calcium signaling in disease states, such as Alzheimer's disease and cancer. Additionally, BAPTA-AM could be used in studies of the role of calcium in stem cell differentiation and development. Overall, BAPTA-AM is a versatile compound that has many potential applications in scientific research.
Méthodes De Synthèse
BAPTA-AM can be synthesized using a variety of methods, including the reaction of 5,6-dimethyl-1,2-benzothiazole with methylamine and acetic anhydride. The resulting product can then be purified using chromatography techniques to obtain a high-purity sample of BAPTA-AM.
Applications De Recherche Scientifique
BAPTA-AM has been widely used in scientific research as a calcium chelator. It has been shown to be effective in blocking calcium influx in cells, which can be useful in studying the role of calcium in various cellular processes. BAPTA-AM has also been used in studies of synaptic transmission, as it can be used to selectively block calcium influx at specific synapses.
Propriétés
Numéro CAS |
145096-29-3 |
|---|---|
Nom du produit |
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-, -alpha--acet |
Formule moléculaire |
C18H19N3O3S |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
[[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-pyridin-3-ylmethyl] acetate |
InChI |
InChI=1S/C18H19N3O3S/c1-9-13(16(24-11(3)22)12-6-5-7-20-8-12)14-17(10(2)15(9)23)25-18(19-4)21-14/h5-8,16,23H,1-4H3,(H,19,21) |
Clé InChI |
AIJFOMBTHAJIRH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=C1O)C)SC(=N2)NC)C(C3=CN=CC=C3)OC(=O)C |
SMILES canonique |
CC1=C(C2=C(C(=C1O)C)SC(=N2)NC)C(C3=CN=CC=C3)OC(=O)C |
Synonymes |
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-, -alpha--acetate (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)
